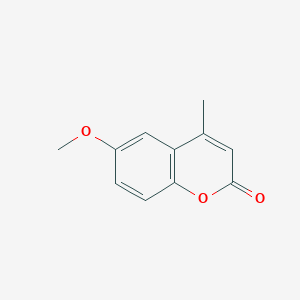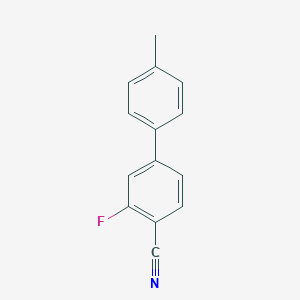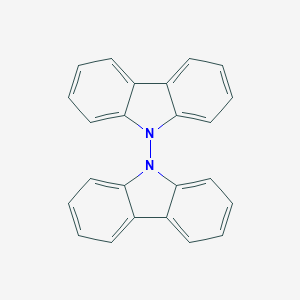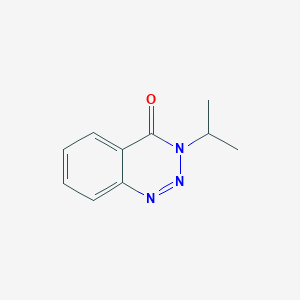
6-Methoxy-4-methylcoumarin
Übersicht
Beschreibung
6-Methoxy-4-methylcoumarin is a compound with the empirical formula C11H10O3 . It has a molecular weight of 190.20 . The compound is part of the coumarin family, which are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom .
Synthesis Analysis
The synthesis of coumarin derivatives, including 6-Methoxy-4-methylcoumarin, has attracted the attention of many research groups due to their valuable biological and pharmaceutical properties . The Pechmann coumarin synthesis method is commonly used, which involves the influence of various Lewis acids on the reaction . The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins have been explored .Molecular Structure Analysis
6-Methoxy-4-methylcoumarin contains a total of 25 bonds, including 15 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 ether (aromatic) .Chemical Reactions Analysis
The reaction mechanism of coumarin derivatives is thought to involve the initial formation of a β-hydroxy ester, which then cyclises and dehydrates to yield the coumarin .Physical And Chemical Properties Analysis
The compound has a melting point of 163-167 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 351.6±37.0 °C at 760 mmHg, and a flash point of 146.3±21.1 °C .Wissenschaftliche Forschungsanwendungen
Melanogenesis Activation
6-Methoxy-4-methylcoumarin has been found to activate MITF expression in B16F10 cells, leading to increased expressions of tyrosinase, TRP-1, and TRP-2 via MITF mediation, which ultimately results in melanogenesis .
Fluorescent Labeling
Coumarins, including 6-Methoxy-4-methylcoumarin, play a crucial role as fluorophores in the fluorescent labeling of biomolecules .
Metal Ion Detection
These compounds are also significant in detecting metal ions, which is essential for various scientific and industrial applications .
Microenvironment Polarity Detection
The unique structure of coumarins allows them to be used in detecting microenvironment polarity changes within different systems .
pH Detection
Coumarins are utilized in pH detection due to their responsive chemical structure that changes under different acidity or alkalinity levels .
Histamine Release Inhibition
Some coumarins have shown to inhibit histamine release from mast cells, which is beneficial in treating allergic reactions .
Antimicrobial Properties
Coumarins exhibit antimicrobial properties, making them useful in developing new antibiotics or antiseptics .
Antioxidant Activity
They also possess antioxidant properties, which are crucial in preventing oxidative stress-related damage in biological systems .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methoxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-5-11(12)14-10-4-3-8(13-2)6-9(7)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGPIBWCWOQBEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279235 | |
| Record name | 6-Methoxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-methylcoumarin | |
CAS RN |
6295-35-8 | |
| Record name | 6295-35-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 6-Methoxy-4-methylcoumarin used in endocannabinoid research?
A: While 6-Methoxy-4-methylcoumarin itself doesn't directly interact with endocannabinoid targets, its derivatives, particularly esters like arachidonoyl, 7-hydroxy-6-methoxy-4-methylcoumarin ester (AHMMCE), serve as valuable fluorogenic substrates for studying enzymes like Monoacylglycerol lipase (MGL) and α/β-hydrolase domain 6 (ABHD6) [, ]. These enzymes play crucial roles in regulating levels of 2-arachidonoylglycerol (2-AG), a key endocannabinoid.
Q2: How does AHMMCE help in studying these enzymes?
A: AHMMCE mimics the structure of natural substrates of MGL and ABHD6. Upon enzymatic cleavage, the 7-hydroxy-6-methoxy-4-methylcoumarin moiety is released, resulting in a detectable fluorescent signal [, ]. This allows researchers to monitor enzyme activity in real-time and determine kinetic parameters like Km and Vmax, providing insights into enzyme function and potential inhibitor screening.
Q3: Has the impact of structural modifications on AHMMCE been studied?
A: Research on ABHD6 utilized a truncated variant lacking a portion of the N-terminal transmembrane domain. This modification significantly impaired the enzyme's ability to hydrolyze AHMMCE, suggesting that specific regions within ABHD6 are crucial for interaction with the substrate and catalytic activity [].
Q4: What are the advantages of using fluorogenic substrates like AHMMCE in this field?
A4: Fluorogenic substrates offer several advantages:
- High Sensitivity: The fluorescent signal allows for the detection of even small amounts of enzymatic activity [].
- Real-time Monitoring: Researchers can follow the reaction progress in real-time, enabling detailed kinetic studies [].
- Amenable to High-Throughput Screening: These substrates are ideal for screening large libraries of compounds to identify potential enzyme inhibitors [].
Q5: What is the significance of having a large-scale production method for human MGL?
A: Researchers successfully expressed recombinant human MGL in E. coli and purified it with high yield []. This breakthrough enables:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B186252.png)

![1-Chloro-3-methylbenzo[f]quinoline](/img/structure/B186255.png)








![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)
![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)
